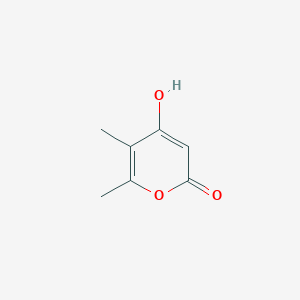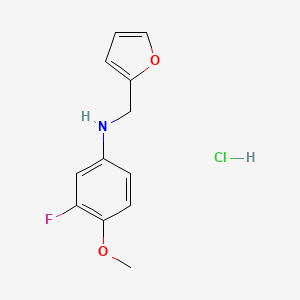
3-(2-Chloro-4-isopropylphenoxy)azetidine
Overview
Description
3-(2-Chloro-4-isopropylphenoxy)azetidine: is a chemical compound characterized by the presence of an azetidine ring substituted with a 2-chloro-4-isopropylphenoxy group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds .
Mechanism of Action
Target of Action
Azetidines are four-membered nitrogen-containing heterocycles . They are used in organic synthesis and medicinal chemistry . Phenoxy compounds are often used as herbicides and pesticides, targeting various enzymes in pests .
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain . This allows for various chemical reactions to occur, such as nucleophilic addition .
Biochemical Pathways
Azetidines can undergo various chemical reactions, including anionic and cationic ring-opening polymerization . This can result in the formation of polymers with various structures .
Result of Action
The result of the action of a compound depends on its specific targets and mode of action. For azetidines, one possible result is the formation of an unreactive quaternary amine due to nucleophilic addition .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization: Azetidines can be synthesized through cyclization reactions involving appropriate precursors.
Nucleophilic Substitution: This method involves the substitution of a leaving group by a nucleophile, leading to the formation of azetidines.
Cycloaddition: Azetidines can also be prepared via cycloaddition reactions, which involve the addition of two or more unsaturated molecules to form a ring.
Industrial Production Methods: Industrial production of azetidines often involves large-scale cyclization and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Azetidines can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert azetidines into their corresponding reduced forms.
Substitution: Azetidines can participate in substitution reactions, where a substituent on the azetidine ring is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines can yield azetidinones, while reduction can produce azetidines with reduced functional groups .
Scientific Research Applications
Chemistry: Azetidines are valuable intermediates in organic synthesis due to their ring strain and reactivity. They are used in the synthesis of complex molecules and as building blocks for polyamines .
Biology and Medicine: Azetidines have shown potential in medicinal chemistry, particularly in the development of antibacterial and antifungal agents. Their unique structure allows for the design of molecules with specific biological activities .
Industry: In the industrial sector, azetidines are used in the production of polymers and materials with specialized properties. They are also employed in the development of coatings and adhesives .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen-containing rings with similar reactivity but higher ring strain compared to azetidines.
β-Lactams: Four-membered lactam rings that are structurally similar to azetidines but contain a carbonyl group.
Pyrrolidines: Five-membered nitrogen-containing rings with less ring strain and different reactivity compared to azetidines.
Uniqueness: 3-(2-Chloro-4-isopropylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-chloro-4-propan-2-ylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)9-3-4-12(11(13)5-9)15-10-6-14-7-10/h3-5,8,10,14H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJTHLSZBICMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC2CNC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


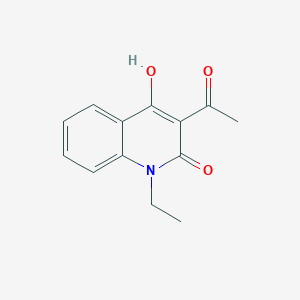
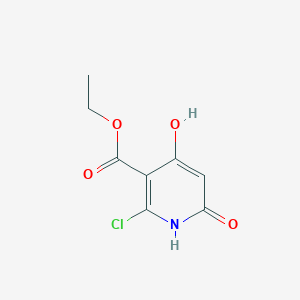

![[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B1441555.png)
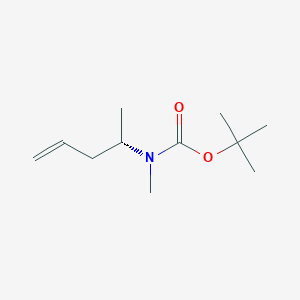

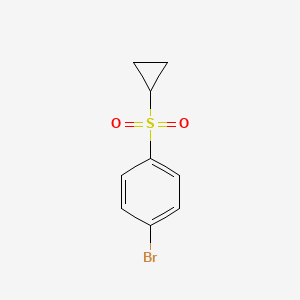

![4-Fluoro-3-[(2-methoxyethoxy)methyl]benzoic acid](/img/structure/B1441564.png)

